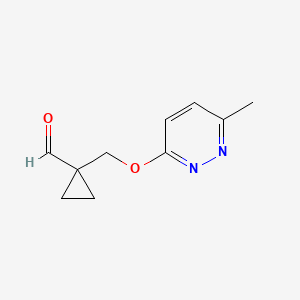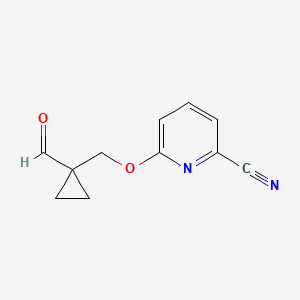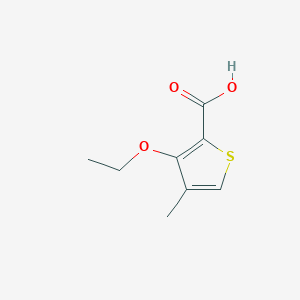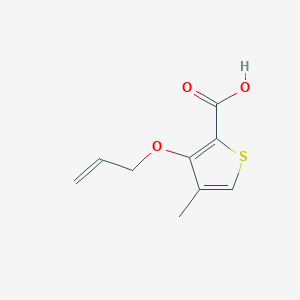![molecular formula C8H11Cl2N5 B1480630 [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 2031259-42-2](/img/structure/B1480630.png)
[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Übersicht
Beschreibung
The compound is a derivative of pyridine and 1,2,3-triazole . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The 1,2,3-triazole is a class of azole heterocycles that consists of a 5-membered aromatic ring of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction . The spatial arrangement of atoms in these compounds is crucial for predicting their behavior .Chemical Reactions Analysis
The chemical reactivity and interaction of similar compounds with biological targets have been studied, providing a basis for understanding the chemical behavior and potential applications of the compound .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride has been utilized in the synthesis of various compounds with significant biological properties. Notably, its derivatives, specifically those involving the fusion of heterocyclic 1,2,4-triazoles, have demonstrated potent antimicrobial activities. A study emphasized the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines using iodine(III)-mediated oxidative cyclization. These compounds exhibited promising in vitro antimicrobial properties, making them potent antimicrobial agents (Prakash et al., 2011).
Anticonvulsant Activity
In the realm of neurological disorders, derivatives of the chemical have shown potential as anticonvulsant agents. Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with various aryl aldehydes/ketones, were evaluated for anticonvulsant activity. Some of these compounds demonstrated significant seizure protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
The compound also plays a role in catalysis. Novel ruthenium(II) complexes bearing tridentate ligands, including [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine-based ligands, have been synthesized. These complexes demonstrated excellent activity and selectivity in the hydrogenation of ketones and aldehydes. Such findings indicate the potential of these complexes in catalytic transformations (Sole et al., 2019).
Luminescence Properties
Additionally, the compound has been utilized in the synthesis of novel Zn complexes with notable luminescent properties. These complexes exhibited strong green–blue luminescence in the solid state, making them of interest for applications in luminescent materials (Gusev et al., 2011).
Corrosion Inhibition
Moreover, derivatives of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine have been explored as corrosion inhibitors for mild steel in acidic media. Studies suggest that these derivatives can effectively inhibit corrosion, offering potential applications in materials protection and maintenance (Ma et al., 2017).
Eigenschaften
IUPAC Name |
(1-pyridin-3-yltriazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8;;/h1-3,5-6H,4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOYUVJQCVFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)

![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)






